AN8799

antifilarial selectivity tubulin polymerization G2/M arrest

AN8799 delivers complete in vivo adult filarial worm killing (100% reduction) with a 19.4-fold higher mammalian G2/M IC50 versus flubendazole—providing a superior safety window for tubulin-targeting antifilarial screening. Validated across three filarial species in gerbil models at 100–300 mg/kg/day SC, it serves as a proven positive control and a benchmark low-permeability compound (MDCK-MDR1 Papp = 0.8 × 10⁻⁶ cm/s) for formulation and prodrug development. Its negligible oral bioavailability offers a clean baseline for measuring exposure improvements. Choose AN8799 over generic benzimidazole carbamates when mammalian-cell toxicity is a gate-keeping criterion.

Molecular Formula C21H23BN4O5
Molecular Weight 422.248
Cat. No. B1192095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAN8799
SynonymsAN8799;  AN-8799;  AN 8799
Molecular FormulaC21H23BN4O5
Molecular Weight422.248
Structural Identifiers
SMILESO=C(OCC)NC1=NC2=CC(C(NCC3=CC=C4C(B(O)OC4(C)C)=C3)=O)=CC=C2N1
InChIInChI=1S/C21H23BN4O5/c1-4-30-20(28)26-19-24-16-8-6-13(10-17(16)25-19)18(27)23-11-12-5-7-14-15(9-12)22(29)31-21(14,2)3/h5-10,29H,4,11H2,1-3H3,(H,23,27)(H2,24,25,26,28)
InChIKeyUZIFHYYSXGANTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AN8799 Benzimidazole–Benzoxaborole Hybrid for Antifilarial Drug Discovery — Procurement & Differentiation Guide


AN8799 (also designated 8a) is a synthetic benzimidazole–benzoxaborole hybrid macrofilaricide developed to kill adult filarial worms responsible for onchocerciasis (river blindness) and lymphatic filariasis [1]. It inhibits tubulin polymerization in the parasite but exhibits substantially reduced activity against mammalian tubulin when directly compared with the clinical-stage comparator flubendazole [1]. The compound is available from specialty chemical suppliers as a research-grade solid for preclinical investigation [2].

Why AN8799 Cannot Be Replaced with Generic Flubendazole or Other Benzimidazole Macrofilaricides


While flubendazole and AN8799 both target tubulin polymerization, their selectivity and pharmacokinetic profiles diverge markedly because AN8799 replaces the 4-fluorophenyl substituent of flubendazole with a benzoxaborole moiety, altering aqueous solubility, P-glycoprotein (Pgp) efflux susceptibility, and mammalian-cell safety window [1]. Simply substituting flubendazole or other benzimidazole carbamates ignores AN8799's differentiated G2/M selectivity margin and its distinctive sustained-exposure dependence documented in head-to-head animal models, making procurement without these data risky [1].

AN8799 Quantitative Differentiation Evidence vs. Flubendazole — Direct Comparator Data


Mammalian-Cell Selectivity Advantage: AN8799 vs. Flubendazole in Parallel G2/M Arrest Assays

In a direct head-to-head comparison performed in the same laboratory and reported in the same publication, AN8799 exhibited a 19.4-fold lower potency (i.e., a higher IC50) against mammalian tubulin in a G2/M cell-cycle arrest assay relative to flubendazole, yielding a significantly wider selectivity window [1].

antifilarial selectivity tubulin polymerization G2/M arrest host toxicity

Comparable In Vivo Macrofilaricidal Efficacy: Subcutaneous AN8799 vs. Flubendazole in Gerbil Models

When administered subcutaneously at 100 mg/kg/day for 14 days, AN8799 achieved 100% adult worm reduction in B. malayi- and B. pahangi-infected Mongolian gerbils, matching the 100% reduction achieved by flubendazole at 10 mg/kg/day for 5 days, albeit at a 10-fold higher dose and longer dosing duration [1].

in vivo macrofilaricidal efficacy Brugia malayi Brugia pahangi Litomosoides sigmodontis

Permeability Defect Explaining Oral Bioavailability Limitation: AN8799 vs. Flubendazole in MDCK-MDR1 Monolayer Assays

AN8799 displayed markedly lower passive permeability in MDCK-MDR1 monolayers (Papp A-B = 0.8 × 10⁻⁶ cm/s) compared with flubendazole (Papp A-B = 15.6 × 10⁻⁶ cm/s), a ~19.5-fold difference that mechanistically explains its lack of oral efficacy and guides formulation strategy for preclinical use [1].

oral bioavailability P-glycoprotein efflux MDCK-MDR1 permeability ADME

AN8799 Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Antifilarial Drug Discovery Programs Requiring a Flubendazole-Like Macrofilaricide with Improved Host-Cell Selectivity

AN8799 offers complete in vivo macrofilaricidal efficacy equivalent to flubendazole (100% worm reduction) while demonstrating a 19.4-fold higher G2/M IC50 against mammalian cells [1]. Researchers screening for safer tubulin-targeting antifilarials should prioritize AN8799 as a lead scaffold over flubendazole when mammalian-cell toxicity is a gate-keeping criterion [1].

Subcutaneous Efficacy Models of Lymphatic Filariasis in Gerbils (Brugia malayi, Brugia pahangi, Litomosoides sigmodontis)

AN8799 has been validated in subcutaneous dosing regimens across three filarial species in Mongolian gerbils, achieving 100% adult worm killing when administered at 100–300 mg/kg/day as a suspension [1]. This makes it a proven positive-control or test compound for laboratories establishing subcutaneous macrofilaricidal efficacy models [1].

P-glycoprotein Efflux and Oral Bioavailability Optimization Studies Using a Well-Characterized Low-Permeability Scaffold

With an MDCK-MDR1 Papp of only 0.8 × 10⁻⁶ cm/s and confirmed Pgp-mediated efflux, AN8799 serves as a benchmark low-permeability control for formulation scientists and medicinal chemists developing prodrugs, nanocarriers, or structural modifications aimed at overcoming Pgp efflux in the benzoxaborole–benzimidazole series [1]. Its negligible oral bioavailability (0% worm reduction at 100 mg/kg PO) provides a clean baseline for measuring oral exposure improvements [1].

Quote Request

Request a Quote for AN8799

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.